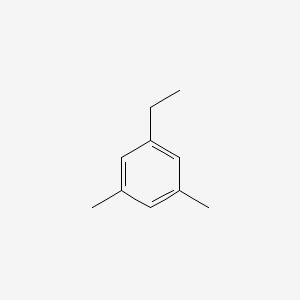

1-Ethyl-3,5-dimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAUULKNZLEMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061316 | |

| Record name | 5-Ethyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-74-7 | |

| Record name | 1-Ethyl-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQH822L3HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Ethyl-3,5-dimethylbenzene (CAS No: 934-74-7), also known as 5-ethyl-m-xylene. The information presented herein is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require precise data on this aromatic hydrocarbon. This document summarizes key quantitative physical data in a structured format, outlines detailed experimental methodologies for the determination of these properties, and provides a visual representation of the logical relationships between these physical characteristics.

Core Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor. It is an aromatic hydrocarbon that is insoluble in water but soluble in various organic solvents.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Physical Property | Value | Units |

| Molecular Formula | C₁₀H₁₄ | |

| Molecular Weight | 134.22 | g/mol |

| Melting Point | -84 | °C |

| Boiling Point | 183.6 - 184 | °C |

| Density | 0.861 - 0.867 | g/mL at 20°C |

| Refractive Index | 1.4970 - 1.5000 | at 20°C |

| Flash Point | 38 - 57.3 | °C |

| Vapor Pressure | 1.03 | mmHg |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble |

Experimental Protocols

Melting Point Determination

The melting point of this compound, which is sub-zero, would be determined using a cryostat or a specialized low-temperature apparatus. A common technique is the capillary method.[1][2][3][4][5]

Methodology:

-

A small, powdered sample of solidified this compound is placed into a capillary tube.

-

The capillary tube is placed in a calibrated low-temperature melting point apparatus.

-

The temperature is slowly decreased until the substance solidifies.

-

The sample is then slowly heated at a controlled rate (e.g., 1-2°C per minute).

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Boiling Point Determination

The boiling point is determined at atmospheric pressure.

Methodology:

-

A small quantity of this compound is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to rise and condense on a thermometer.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For high-purity substances, this is a constant temperature.

Density Measurement

The density of liquid this compound is typically determined using a digital density meter, following a standard test method such as ASTM D4052.[6][7][8][9][10]

Methodology:

-

The digital density meter, which operates on the oscillating U-tube principle, is calibrated using a certified reference standard.

-

A small sample of this compound is injected into the measurement cell.

-

The instrument measures the oscillation frequency of the U-tube containing the sample, which is directly related to the density of the liquid.

-

The density is typically measured at a standard temperature, such as 20°C.

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters the liquid. This is commonly measured using an Abbe refractometer.[11][12][13][14][15]

Methodology:

-

A few drops of this compound are placed on the prism of a calibrated Abbe refractometer.

-

The prisms are closed, and a light source is directed through the sample.

-

The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically recorded at 20°C.

Flash Point Determination

The flash point is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester, which is suitable for flammable liquids.[16][17][18][19][20]

Methodology:

-

A sample of this compound is placed in the test cup of the Pensky-Martens apparatus.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily.

Solubility Assessment

The solubility of this compound is determined by simple miscibility tests.[21][22]

Methodology:

-

Water Solubility: A small, measured amount of this compound is added to a test tube containing a measured volume of deionized water. The mixture is agitated and then allowed to settle. The formation of two distinct layers indicates insolubility.

-

Organic Solvent Solubility: The same procedure is repeated with various organic solvents (e.g., ethanol, acetone, diethyl ether). Complete miscibility, indicated by the formation of a single homogeneous phase, demonstrates solubility.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected. The following diagram illustrates these relationships.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. store.astm.org [store.astm.org]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. davjalandhar.com [davjalandhar.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 17. ducom.com [ducom.com]

- 18. ptplab.net [ptplab.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. demikspower.com [demikspower.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. scribd.com [scribd.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Ethyl-m-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 5-Ethyl-m-xylene (IUPAC name: 1-ethyl-3,5-dimethylbenzene). The document details the molecule's structural identifiers, optimized geometric parameters derived from computational analysis, and a thorough examination of its spectroscopic characteristics. A detailed experimental protocol for its synthesis via Friedel-Crafts alkylation is also presented. This guide is intended to serve as a core reference for researchers and professionals involved in chemical synthesis and drug development, offering precise data and methodologies for the application and study of this compound.

Chemical Structure and Identification

5-Ethyl-m-xylene is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄.[1] It consists of a benzene (B151609) ring substituted with one ethyl group and two methyl groups at positions 1, 3, and 5, respectively.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 934-74-7[1] |

| Molecular Formula | C₁₀H₁₄[1] |

| Molecular Weight | 134.22 g/mol [1] |

| SMILES | CCC1=CC(=CC(=C1)C)C[1] |

| InChI Key | LMAUULKNZLEMGN-UHFFFAOYSA-N[1] |

Molecular Geometry and Bonding

| Bond | Bond Length (Å) | Bond/Dihedral Angle | Angle (°) |

| C-C (aromatic, avg.) | 1.395 | C-C-C (aromatic, avg.) | 120.0 |

| C(ar)-C(ethyl) | 1.518 | C(ar)-C(ar)-C(ethyl) | 121.5 |

| C(ethyl)-C(methyl) | 1.535 | C(ar)-C(ethyl)-C(methyl) | 112.3 |

| C(ar)-C(methyl) | 1.512 | C(ar)-C(ar)-C(methyl) | 121.8 |

| C-H (aromatic, avg.) | 1.085 | H-C(ar)-C(ar) | 119.5 |

| C-H (ethyl, methylene) | 1.096 | H-C(ethyl)-C(ar) | 110.5 |

| C-H (ethyl, methyl) | 1.094 | H-C(ethyl)-C(methyl) | 110.8 |

| C-H (methyl, avg.) | 1.093 | H-C(methyl)-C(ar) | 111.2 |

| Dihedral Angle | Value (°) | ||

| C(ar)-C(ar)-C(ethyl)-C(methyl) | 89.8 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

The benzene ring in 5-Ethyl-m-xylene is essentially planar, with the substituents causing minor deviations from ideal hexagonal symmetry. The bonding within the aromatic ring is characterized by delocalized π-electrons, resulting in C-C bond lengths that are intermediate between single and double bonds. The bonds connecting the alkyl substituents to the aromatic ring are sp²-sp³ hybridized carbon-carbon single bonds.

Experimental Protocols

Synthesis of 5-Ethyl-m-xylene via Friedel-Crafts Alkylation

This protocol describes the synthesis of 5-Ethyl-m-xylene by the electrophilic aromatic substitution reaction between m-xylene (B151644) and an ethylating agent, such as ethyl bromide, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

Ethyl bromide (bromoethane)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Ice

-

10% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Apparatus for simple distillation

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry and the system is protected from atmospheric moisture with a drying tube.

-

In the flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add m-xylene (1 equivalent) to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride in diethyl ether over 30 minutes.

-

After the addition of m-xylene, add ethyl bromide (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 10% hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 10% HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.

-

Purify the crude product by fractional distillation to obtain 5-Ethyl-m-xylene.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified 5-Ethyl-m-xylene in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the protons of the two methyl groups on the ring.

-

¹³C NMR Spectroscopy: Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the non-equivalent carbon atoms.[3][4]

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid can be placed between two potassium bromide (KBr) plates.

-

Data Acquisition: Obtain the IR spectrum in the range of 4000-400 cm⁻¹. Key vibrational frequencies to be observed include C-H stretching from the aromatic ring and alkyl groups, and C=C stretching from the aromatic ring.[5][6]

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of 5-Ethyl-m-xylene.

Caption: Chemical structure of 5-Ethyl-m-xylene.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow for the synthesis and subsequent characterization of 5-Ethyl-m-xylene.

References

Spectroscopic Profile of 1-Ethyl-3,5-dimethylbenzene (CAS 934-74-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Ethyl-3,5-dimethylbenzene (CAS 934-74-7), also known as 5-Ethyl-m-xylene. This document is intended to serve as a core reference for researchers and professionals involved in chemical analysis and drug development, offering detailed spectroscopic data and the methodologies for their acquisition.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 | s | 3H | Ar-H |

| 2.60 | q | 2H | -CH₂-CH₃ |

| 2.29 | s | 6H | Ar-CH₃ |

| 1.22 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon-13) NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 144.1 | Ar-C -CH₂CH₃ |

| 137.6 | Ar-C -CH₃ |

| 127.1 | Ar-C H |

| 28.9 | -C H₂-CH₃ |

| 21.3 | Ar-C H₃ |

| 15.6 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular structure. The NIST WebBook is a primary source for this data.[2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretch (aliphatic) |

| 1610, 1470 | Medium-Strong | C=C stretch (aromatic) |

| 870 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Data is available from the NIST Mass Spectrometry Data Center.[2][6]

| m/z | Relative Intensity | Assignment |

| 134 | 45% | [M]⁺ (Molecular Ion) |

| 119 | 100% | [M-CH₃]⁺ |

| 91 | 20% | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, the sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration of 5-25 mg/mL in a 5 mm NMR tube.[7][8] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Acquisition Parameters:

-

Spectrometer: A high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is pressed on top to create a uniform thin layer.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Method: The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[9]

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, ramp up to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 5-ETHYL-M-XYLENE(934-74-7) 13C NMR spectrum [chemicalbook.com]

- 2. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 3. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 4. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 5. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 6. 5-Ethyl-m-xylene | C10H14 | CID 13627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. web.mit.edu [web.mit.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Ethyl-3,5-dimethylbenzene, a substituted aromatic hydrocarbon. The document details established methodologies, including experimental protocols and quantitative data, to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as 5-ethyl-m-xylene, is a chemical compound with the molecular formula C₁₀H₁₄.[1][2] Its structure consists of a benzene (B151609) ring substituted with an ethyl group and two methyl groups at the 1, 3, and 5 positions, respectively. This compound serves as a valuable building block in organic synthesis and may be of interest to researchers in drug development and materials science. This guide outlines the most common and effective methods for its preparation.

Primary Synthetic Pathways

The synthesis of this compound can be effectively achieved through two principal routes:

-

Direct Friedel-Crafts Ethylation of m-Xylene (B151644): This is a one-step electrophilic aromatic substitution reaction.

-

Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Reduction: This method involves the acylation of m-xylene to form an intermediate ketone, which is then reduced to the desired ethyl group. A variation of this two-step approach starts with the commercially available 3,5-dimethylacetophenone, which is then subjected to reduction.

Pathway 1: Direct Friedel-Crafts Ethylation of m-Xylene

The direct ethylation of m-xylene (1,3-dimethylbenzene) via the Friedel-Crafts alkylation is a straightforward approach to synthesize this compound. This reaction involves the introduction of an ethyl group onto the aromatic ring using an ethylating agent in the presence of a Lewis acid catalyst.[3]

The reaction proceeds via the formation of an ethyl carbocation or a polarized complex from the ethylating agent and the Lewis acid. This electrophile then attacks the electron-rich m-xylene ring. The methyl groups on m-xylene are ortho- and para-directing; however, substitution at the sterically less hindered position 5 is favored.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-Ethyl-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 1-ethyl-3,5-dimethylbenzene, a polysubstituted aromatic hydrocarbon. The presence of an ethyl group and two methyl groups on the benzene (B151609) ring dictates its reactivity and the regioselectivity of its transformations. This document details the key reaction pathways, including electrophilic aromatic substitution (nitration and halogenation), benzylic oxidation, and free-radical substitution, supported by detailed experimental protocols and quantitative data where available.

Core Concepts: Directing Effects and Reactivity

The ethyl and methyl substituents on the benzene ring are alkyl groups, which are activating and ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. This is due to their electron-donating inductive effects and hyperconjugation, which stabilize the arenium ion intermediate formed during the substitution at the positions ortho and para to the alkyl group. In this compound, all three alkyl groups work in concert to strongly activate specific positions on the aromatic ring, leading to a high degree of regioselectivity in EAS reactions. The benzylic protons on the ethyl group are susceptible to free-radical attack and oxidation due to the stability of the resulting benzylic radical or intermediate.

Electrophilic Aromatic Substitution: Nitration

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Predicted Regioselectivity

The ethyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The methyl groups at positions 3 and 5 direct to positions 2, 4, and 6. The cumulative effect of all three activating groups strongly favors substitution at the 2, 4, and 6 positions. Due to steric hindrance from the adjacent ethyl and methyl groups at position 2 (and 6), the primary product of mononitration is predicted to be 2-ethyl-1,3-dimethyl-5-nitrobenzene .

Reaction Mechanism

The nitration proceeds through the formation of a nitronium ion from the reaction of concentrated nitric and sulfuric acids. The electron-rich aromatic ring of this compound then attacks the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted product.

Quantitative Data

| Reactants | Reagents | Temperature (°C) | Major Product | Predicted Yield |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | 0-10 | 2-Ethyl-1,3-dimethyl-5-nitrobenzene | High |

Experimental Protocol: Nitration

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

-

Reaction: Dissolve this compound in a suitable inert solvent (e.g., dichloromethane) and cool the solution in an ice bath. Slowly add the cold nitrating mixture dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, continue stirring for a designated period. Pour the reaction mixture onto crushed ice and separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Electrophilic Aromatic Substitution: Halogenation

Halogenation of this compound, typically with bromine or chlorine, requires a Lewis acid catalyst such as FeBr₃ or AlCl₃. The reaction proceeds via an electrophilic aromatic substitution mechanism similar to nitration.

Predicted Regioselectivity

Similar to nitration, the three alkyl groups direct the incoming halogen to the 2, 4, and 6 positions. The major monohalogenated product is predicted to be 2-bromo-1-ethyl-3,5-dimethylbenzene (in the case of bromination), with substitution occurring at the sterically less hindered activated position.

Reaction Mechanism

The Lewis acid polarizes the halogen molecule, creating a strong electrophile. The aromatic ring attacks this electrophile, forming a sigma complex. A base then removes a proton from the ring to restore aromaticity.

Quantitative Data

Specific yield and isomer distribution for the halogenation of this compound are not detailed in the provided search results. However, the reaction is generally high-yielding for activated aromatic compounds.

| Reactants | Reagents | Catalyst | Major Product | Predicted Yield |

| This compound | Br₂ | FeBr₃ | 2-Bromo-1-ethyl-3,5-dimethylbenzene | High |

| This compound | Cl₂ | AlCl₃ | 2-Chloro-1-ethyl-3,5-dimethylbenzene | High |

Experimental Protocol: Bromination

-

Setup: In a round-bottom flask protected from moisture, dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane). Add the Lewis acid catalyst (e.g., FeBr₃).

-

Reaction: Slowly add a solution of bromine in the same solvent to the stirred mixture at room temperature. The reaction is typically exothermic and may require cooling.

-

Work-up: After the reaction is complete, quench with water. Separate the organic layer and wash with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The product can be purified by distillation or column chromatography.

Benzylic Oxidation

The ethyl group of this compound can be oxidized at the benzylic position to form a ketone, 3',5'-dimethylacetophenone . This transformation typically requires a strong oxidizing agent.

Reaction Mechanism

The mechanism of oxidation with reagents like potassium permanganate (B83412) or chromic acid is complex and can involve radical intermediates. The benzylic C-H bonds are weaker than other sp³ C-H bonds, making this position susceptible to oxidation.

Quantitative Data

The oxidation of substituted ethylbenzenes to their corresponding acetophenones can be a high-yielding reaction under appropriate conditions.

| Reactants | Reagents | Conditions | Product | Reported Yield (on similar substrates) |

| This compound | KMnO₄, H₂O, heat | Reflux | 3',5'-Dimethylacetophenone | Good to Excellent |

| This compound | CrO₃, H₂SO₄, acetone (B3395972) (Jones) | Room Temperature | 3',5'-Dimethylacetophenone | Good to Excellent |

Experimental Protocol: Oxidation with KMnO₄

-

Reaction: In a round-bottom flask, combine this compound with an aqueous solution of potassium permanganate. Heat the mixture to reflux with vigorous stirring.

-

Work-up: After the purple color of the permanganate has disappeared, cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Extraction: Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent. The resulting ketone can be purified by distillation or chromatography.

Free-Radical Substitution

The benzylic hydrogens of the ethyl group are susceptible to substitution via a free-radical mechanism, typically initiated by UV light or a radical initiator like AIBN. Bromination with N-bromosuccinimide (NBS) is a common method for selective benzylic halogenation.

Reaction Mechanism

The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the propagation steps, a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (e.g., Br₂ generated from NBS) to form the product and regenerate a bromine radical.

Quantitative Data

Free-radical bromination at the benzylic position is generally a highly selective and high-yielding reaction.

| Reactants | Reagents | Conditions | Product | Predicted Yield |

| This compound | NBS, AIBN | Reflux in CCl₄ | 1-(1-Bromoethyl)-3,5-dimethylbenzene | High |

Experimental Protocol: Free-Radical Bromination with NBS

-

Setup: In a round-bottom flask, dissolve this compound in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask.

-

Work-up: Cool the reaction mixture and filter off the succinimide (B58015) byproduct.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and remove the solvent. The product can be purified by distillation under reduced pressure.

This guide provides a foundational understanding of the primary reaction mechanisms of this compound. For specific applications, optimization of the described protocols may be necessary to achieve desired yields and purity. Researchers are encouraged to consult further literature for detailed quantitative data specific to their target transformations.

Thermodynamic Properties of 5-Ethyl-m-xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 5-Ethyl-m-xylene (also known as 1-Ethyl-3,5-dimethylbenzene). The information herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC), and foundational studies on the thermochemistry of alkylbenzenes. This document is intended to serve as a reference for professionals in research and development who require precise thermodynamic data for modeling, process design, and theoretical studies.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of 5-Ethyl-m-xylene in the ideal gas and liquid phases. The data is based on critically evaluated recommendations from the NIST/TRC Web Thermo Tables (WTT), which are generated through a dynamic data analysis of experimental results.[1]

Table 1: Ideal Gas Thermodynamic Properties

Standard thermodynamic functions for 5-Ethyl-m-xylene in the ideal gas state at a pressure of 1 bar.

| Temperature (K) | Isobaric Heat Capacity (C_p°) (J·mol⁻¹·K⁻¹) | Standard Molar Entropy (S°) (J·mol⁻¹·K⁻¹) | Standard Molar Enthalpy (H°) (kJ·mol⁻¹) |

| 298.15 | 197.3 | 435.9 | 19.8 |

| 300 | 198.5 | 437.0 | 20.2 |

| 400 | 254.1 | 495.2 | 43.1 |

| 500 | 305.8 | 550.0 | 71.0 |

| 600 | 352.0 | 602.0 | 103.9 |

| 700 | 391.8 | 651.5 | 141.2 |

| 800 | 425.6 | 698.6 | 182.2 |

| 900 | 454.1 | 743.6 | 226.3 |

| 1000 | 478.0 | 786.3 | 272.9 |

| Data sourced from critically evaluated data presented in the NIST/TRC Web Thermo Tables and related publications referencing Benson group contribution methods. |

Table 2: Liquid Phase and Vaporization Properties

Selected thermodynamic properties for liquid 5-Ethyl-m-xylene at saturation pressure.

| Property | Value | Temperature (K) |

| Standard Enthalpy of Formation (liquid) | -69.9 ± 1.8 kJ·mol⁻¹ | 298.15 |

| Standard Enthalpy of Combustion (liquid) | -5895.1 ± 1.7 kJ·mol⁻¹ | 298.15 |

| Enthalpy of Vaporization (Δ_vap_H) | 47.5 kJ·mol⁻¹ | 310 |

| Enthalpy of Vaporization (Δ_vap_H) | 48.0 kJ·mol⁻¹ | 351 |

| Normal Boiling Point | 456.8 ± 0.1 K | - |

| Triple Point Temperature | 188.79 K | - |

| Density (liquid) | 865.1 kg·m⁻³ | 298.15 |

| Data compiled from the NIST Chemistry WebBook and associated references on the heats of combustion and vaporization of C10 alkylbenzenes.[2] |

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. Below are detailed methodologies representative of those used to obtain the foundational data for alkylbenzenes.

Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation is typically derived from the enthalpy of combustion, measured using a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample of high-purity 5-Ethyl-m-xylene (typically 0.5-1.0 g) is encapsulated in a thin-walled glass ampoule or a gelatin capsule.

-

Calorimeter Setup: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel (the "bomb"). A known mass of water (e.g., 3 g/liter of bomb volume) is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a known quantity of water in a well-insulated calorimeter jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited via an electrical fuse.

-

Temperature Measurement: The temperature change of the water in the calorimeter jacket is meticulously recorded with a high-precision thermometer (e.g., a platinum resistance thermometer) until a stable final temperature is reached.

-

Calibration: The energy equivalent of the calorimeter system is determined by burning a standard reference material with a precisely known heat of combustion, such as benzoic acid, under identical conditions.

-

Data Analysis: The heat released by the combustion of the sample is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition, formation of nitric acid from residual nitrogen, and for bringing all reactants and products to their standard states (25 °C, 1 bar). The standard enthalpy of combustion is then determined.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (Δ_f_H°) is calculated from the standard enthalpy of combustion (Δ_c_H°) using Hess's Law, along with the known standard enthalpies of formation for CO₂ (gas) and H₂O (liquid).

Vapor Pressure Measurement (Static Method)

The static method involves directly measuring the pressure of the vapor in equilibrium with the liquid at a given temperature.

-

Apparatus: A static apparatus consists of a sample cell connected to a pressure transducer and a high-vacuum line. The sample cell is housed in a thermostat or cryostat capable of maintaining a highly stable temperature (± 0.01 K).

-

Sample Degassing: A small amount of the liquid sample is introduced into the cell. The sample is thoroughly degassed to remove any dissolved air or volatile impurities. This is typically achieved by several freeze-pump-thaw cycles where the sample is frozen with liquid nitrogen, the head-space is evacuated, and the sample is then thawed to release more dissolved gases.

-

Equilibrium: The degassed sample is brought to the desired temperature within the thermostat. The system is allowed to reach thermal equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance.

-

Measurement: The temperature and pressure are recorded. The process is repeated at various temperatures to obtain a vapor pressure curve.

-

Data Correlation: The resulting temperature-pressure data are fitted to a suitable vapor pressure equation, such as the Antoine equation, to allow for interpolation and calculation of related properties like the enthalpy of vaporization via the Clausius-Clapeyron equation.

Visualizations

The following diagrams illustrate the logical and procedural flows associated with determining the thermodynamic properties of 5-Ethyl-m-xylene.

References

Health and Safety Profile of 1-Ethyl-3,5-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 1-Ethyl-3,5-dimethylbenzene (CAS No. 934-74-7), also known as 5-Ethyl-m-xylene. The information is compiled from various scientific and regulatory sources to support researchers, scientists, and professionals in drug development and chemical safety assessment.

Core Properties and Hazard Identification

This compound is an aromatic hydrocarbon.[1] Structurally, it is a benzene (B151609) ring substituted with one ethyl and two methyl groups.[1] It is a colorless liquid and is generally insoluble in water but soluble in organic solvents.[1] Based on aggregated notifications to the European Chemicals Agency (ECHA), this substance is classified as causing serious eye irritation, skin irritation, and potential respiratory irritation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ | [3][4][5][6] |

| Molecular Weight | 134.22 g/mol | [2][3][4][5] |

| CAS Number | 934-74-7 | [3][4][6] |

| EC Number | 213-290-0 | [2][3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -84 °C / -84.3 °C | [2][3][7] |

| Boiling Point | 184 °C / 183.6 °C | [2][3][7] |

| Density | 0.867 g/cm³ / 0.8644 g/cm³ (at 20 °C) | [2][3] |

| Flash Point | 57.3 °C / 38 °C | [2][3] |

| Vapor Pressure | 1.03 mmHg | [2] |

| Refractive Index | 1.4970 - 1.5000 / 1.499 | [2][3][7] |

| LogP (Octanol-Water Partition Coeff.) | 3.4 / 4.13 | [2][3] |

Toxicological Data

Table 2: Summary of Toxicological Endpoints

| Endpoint | Species | Result | Classification | Source(s) |

| Acute Oral Toxicity | Not specified | Harmful if swallowed | H302 (Warning) | [2][8] |

| Skin Irritation/Corrosion | Guinea pig | Moderate irritant; superficial necrosis observed. | Category 2 (Irritant) | [3] |

| Eye Irritation | Not specified | Causes serious eye irritation. | GHS Category 2 | [2] |

| Respiratory Irritation | Not specified | May cause respiratory irritation. | GHS STOT SE 3 | [2] |

Experimental Protocols

The toxicological assessments cited are generally performed following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the likely methodologies used for key endpoints.

Acute Dermal Irritation/Corrosion Testing (Following OECD Guideline 404)

The primary objective of this test is to determine the potential of a substance to cause reversible inflammatory changes to the skin.[9]

-

Test System: The albino rabbit is the preferred species for this test. A small area of the animal's dorsal skin is clipped free of fur approximately 24 hours before the test.

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin (approx. 6 cm²). The site is then covered with a gauze patch and semi-occlusive dressing. An adjacent, untreated area of skin serves as the control.[9]

-

Exposure and Observation: The exposure period is typically 4 hours. After exposure, the residual test substance is removed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[9] The observation period can be extended up to 14 days to assess the reversibility of the effects.[9]

-

Scoring: The severity of erythema and edema is scored on a scale (typically 0 to 4). These scores are used to calculate an overall irritation score to classify the substance. A substance is considered an irritant if responses persist to the end of the observation period.

Acute Oral Toxicity Testing (Following OECD Guideline 423 - Acute Toxic Class Method)

This method is a stepwise procedure used to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.[10]

-

Test System: A single sex (typically female) of rodent, usually rats, is used.[10] Animals are fasted prior to dosing to promote absorption.[10]

-

Dosing Procedure: The test is a stepwise procedure, with each step using three animals.[10] The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the subsequent action.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]

-

Endpoint Determination: The absence or presence of compound-related mortality at a specific dose determines the need for further testing at higher or lower doses. This allows for the classification of the substance into a specific GHS toxicity category without necessarily determining a precise LD50 value.[10]

Metabolic Pathways & Experimental Workflows

While specific metabolic studies for this compound are not available, the metabolism of the structurally similar compound, ethylbenzene (B125841), is well-documented. It serves as a reliable analogue for predicting the metabolic fate. The primary metabolic pathway involves oxidation by the Cytochrome P450 (CYP) enzyme system in the liver.[12]

Putative Metabolic Pathway

The metabolism of alkylbenzenes like ethylbenzene is initiated by CYP-mediated oxidation of the alkyl side chain.[12] Key enzymes involved include CYP2E1, CYP1A2, and CYP2B6.[12][13] This initial hydroxylation is the rate-limiting step, followed by further oxidation to various metabolites that are then excreted.[13][14] Ring oxidation can also occur as a minor pathway.[14]

Caption: Putative Phase I metabolic pathway for this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in-vivo skin irritation study, based on OECD Test Guideline 404.

Caption: Workflow for an in-vivo acute dermal irritation study (OECD 404).

References

- 1. carlroth.com [carlroth.com]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. umweltbundesamt.de [umweltbundesamt.de]

- 7. This compound [stenutz.eu]

- 8. echemi.com [echemi.com]

- 9. ECHA CHEM [chem.echa.europa.eu]

- 10. HEALTH EFFECTS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CID 142152344 | C10H13- | CID 142152344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Substance Information - ECHA [echa.europa.eu]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. carlroth.com [carlroth.com]

Environmental fate and transport of 1-Ethyl-3,5-dimethylbenzene

An In-Depth Technical Guide on the Environmental Fate and Transport of 1-Ethyl-3,5-dimethylbenzene

Introduction

This compound (CAS 934-74-7), also known as 5-ethyl-m-xylene, is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with one ethyl and two methyl groups.[1] It is a component of certain industrial solvent mixtures and can be found in petroleum products. Understanding its behavior in the environment is crucial for assessing its potential impact, predicting its distribution across environmental compartments, and developing remediation strategies. This guide provides a comprehensive overview of the environmental fate and transport processes governing this compound, intended for researchers and environmental scientists.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. These properties determine its partitioning between air, water, soil, and biota. Key physicochemical data for this compound are summarized in Table 1. The compound's low water solubility and moderate vapor pressure suggest that volatilization is a significant transport pathway.[2][3] Its octanol-water partition coefficient (Log Kow) indicates a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Identifier | ||

| CAS Number | 934-74-7 | [1][5] |

| Molecular Formula | C₁₀H₁₄ | [1][5] |

| Molecular Weight | 134.22 g/mol | [3][6] |

| Physical State | ||

| Appearance | Colorless liquid | [2] |

| Melting Point | -84 °C to -81 °C | [2][4] |

| Boiling Point | 183.6 - 184 °C | [3][4] |

| Density | 0.861 - 0.867 g/cm³ at 20°C | [3][4] |

| Partitioning & Transport | ||

| Vapor Pressure | 1.03 mmHg (137 Pa) at 25°C | [3] |

| Water Solubility | Insoluble / Very low | [2][7] |

| Log Kow (Octanol-Water Partition Coeff.) | 3.4 - 4.55 | [1][3][4] |

| Calculated Properties | ||

| XLogP3 | 3.4 | [1][8] |

Environmental Fate and Degradation Processes

Once released into the environment, this compound is subject to various transport and transformation processes that determine its persistence and distribution.

Atmospheric Fate: Photodegradation

Due to its moderate vapor pressure, a significant portion of this compound released to soil or water will volatilize into the atmosphere. In the troposphere, the primary degradation mechanism for aromatic hydrocarbons is reaction with photochemically produced hydroxyl (•OH) radicals. While specific data for this compound is scarce, the atmospheric half-life for structurally similar compounds like ethylbenzene (B125841) is estimated to be around 1.7 to 2 days, suggesting that photodegradation is a relatively rapid process. Direct photolysis is not considered a significant fate process as the compound does not absorb light in the environmentally relevant UV spectrum (>290 nm).

The determination of gas-phase photolysis rates can be conducted using smog chamber experiments.

-

Objective: To determine the rate constant for the reaction of the test substance with hydroxyl radicals.

-

Methodology: A known concentration of the test substance and a reference compound (with a well-characterized •OH reaction rate constant) are introduced into a reaction chamber (e.g., a Teflon bag) filled with purified air and a source of •OH radicals (often from the photolysis of nitrous acid (HONO) or alkyl nitrites).[9] The chamber is irradiated with lamps simulating the solar spectrum.[9]

-

Analysis: The concentrations of the test and reference compounds are monitored over time using gas chromatography (GC). The rate of disappearance of the test substance relative to the reference compound allows for the calculation of its •OH radical reaction rate constant.

-

Data Interpretation: The calculated rate constant is used with estimated average atmospheric •OH radical concentrations to predict the atmospheric half-life of the compound.

Aquatic Fate: Biodegradation and Hydrolysis

Biodegradation: In aquatic systems, biodegradation by microbial communities is the principal degradation pathway. Aromatic hydrocarbons can be degraded under both aerobic and anaerobic conditions.[10][11] Aerobic degradation is generally faster and involves the enzymatic introduction of oxygen into the aromatic ring, leading to ring cleavage and eventual mineralization to CO₂ and water. Anaerobic degradation is slower and occurs in the absence of oxygen, using alternative electron acceptors like nitrate, sulfate, or iron (III).[10][12][13][14] Given its structure, this compound is expected to be biodegradable, although potentially requiring an acclimation period for microbial populations.

Hydrolysis: As an aromatic hydrocarbon lacking hydrolyzable functional groups, this compound is not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9).

The OECD 301 series of tests are screening assays to determine if a chemical is "readily biodegradable."[15][16]

-

Objective: To assess the potential for rapid and ultimate biodegradation in an aerobic aqueous environment.[17]

-

Methodology (e.g., OECD 301 F - Manometric Respirometry): A solution of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge).[18] The mixture is incubated in a closed respirometer in the dark at a constant temperature for 28 days.[16][17][18]

-

Analysis: The consumption of oxygen is measured over the 28-day period and compared to the theoretical oxygen demand (ThOD).[19]

-

Data Interpretation: A substance is considered readily biodegradable if it reaches a pass level of >60% of its ThOD within a 10-day window during the 28-day test period.[19]

Terrestrial Fate: Sorption and Biodegradation

Sorption: When released to soil, this compound will partition between the soil solids, soil pore water, and soil gas. Its moderate Log Kow value suggests it will adsorb to soil organic matter. This process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Sorption reduces the chemical's concentration in the aqueous phase, thereby decreasing its mobility and bioavailability. Stronger sorption can lead to longer persistence in the soil.

Biodegradation in Soil: Similar to aquatic environments, biodegradation is the primary degradation mechanism in soil. The rate is influenced by soil type, organic matter content, moisture, temperature, pH, and the presence of an adapted microbial community. Both aerobic (in surface soils) and anaerobic (in deeper, saturated soils) degradation can occur.[20][21]

The OECD 106 guideline describes the batch equilibrium method to determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[22][23][24]

-

Objective: To quantify the partitioning of a chemical between soil and an aqueous solution at equilibrium.[25]

-

Methodology: A series of vessels containing a known mass of soil and an aqueous solution of the test substance at a known concentration are agitated in the dark at a constant temperature until equilibrium is reached.[24][25]

-

Analysis: After agitation, the samples are centrifuged to separate the solid and aqueous phases. The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Data Interpretation: The adsorption coefficient (Kd) is calculated as the ratio of the chemical concentration in soil to the concentration in water. The Koc is then calculated by normalizing Kd to the fraction of organic carbon in the soil.

This test provides data on the rate and pathway of degradation in soil under more realistic conditions than ready biodegradability tests.[21][26]

-

Objective: To determine the rate of transformation and identify major transformation products in soil under aerobic and/or anaerobic conditions.[20][27]

-

Methodology: The test substance (often ¹⁴C-labeled for accurate mass balancing) is applied to fresh soil samples.[20] The samples are incubated in the dark at a controlled temperature and moisture content. For aerobic conditions, the soil is kept well-aerated. For anaerobic conditions, the soil is typically flooded and purged with an inert gas.

-

Analysis: At various time intervals, replicate soil samples are extracted and analyzed (e.g., by HPLC with radioactivity detection) to quantify the parent compound and any transformation products. Volatile products and CO₂ are captured in traps.[20][27]

-

Data Interpretation: The results are used to calculate the dissipation time 50% (DT₅₀) of the parent compound and to construct a degradation pathway.

Bioaccumulation

Bioaccumulation refers to the uptake and retention of a chemical in an organism from all exposure routes (water, food, air). The bioconcentration factor (BCF) specifically measures uptake from water. The Log Kow of this compound (3.4 - 4.55) suggests a moderate potential for bioaccumulation in aquatic organisms.[3][4]

This guideline details the procedure for determining the bioconcentration factor in fish.[28][29]

-

Objective: To measure the net uptake of a chemical from water into fish, resulting in a steady-state or kinetic BCF.[30]

-

Methodology: The test consists of two phases: uptake and depuration.[30][31] During the uptake phase, fish are exposed to a constant, low concentration of the test substance in water under flow-through conditions. During the depuration phase, the fish are transferred to clean water.

-

Analysis: The concentration of the test substance is measured in fish tissue and in the water at regular intervals during both phases.[32]

-

Data Interpretation: The BCF is calculated as the ratio of the chemical concentration in the fish (at steady-state) to the concentration in the water.[32] A kinetic BCF can also be calculated from the uptake and depuration rate constants.

Data Summary

The following table summarizes the key environmental fate parameters for this compound. It is important to note that experimental data for this specific compound is limited; therefore, some values are estimated or based on structurally similar chemicals.

Table 2: Environmental Fate Parameters for this compound

| Parameter | Value / Description | Comments / Basis |

| Atmospheric Half-Life | 1-3 days | Estimated based on reaction with •OH radicals; analogous to ethylbenzene and xylenes. |

| Aquatic Biodegradation | Expected to be biodegradable | Based on data for similar aromatic hydrocarbons. Likely not "readily" biodegradable without acclimation. |

| Soil Biodegradation (DT₅₀) | Days to weeks (aerobic) | Estimated. Rate is highly dependent on environmental conditions. Anaerobic degradation is significantly slower. |

| Hydrolysis Half-Life | Stable | Not susceptible to environmental hydrolysis. |

| Log Koc | 2.5 - 3.5 (Estimated) | Estimated from Log Kow. Indicates moderate sorption to soil and sediment. |

| Bioconcentration Factor (BCF) | Moderate potential (100 - 1000 L/kg) | Estimated from Log Kow. Experimental data not found. |

Visualizations

Environmental Fate and Transport Pathways

The following diagram illustrates the major environmental pathways for this compound following its release.

Caption: Environmental fate and transport pathways for this compound.

Experimental Workflow for Soil Biodegradation Assessment

The following diagram outlines the typical workflow for assessing the transformation of a chemical in soil according to OECD Guideline 307.

Caption: Experimental workflow for OECD 307 soil transformation study.

References

- 1. lookchem.com [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. This compound [stenutz.eu]

- 5. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chembk.com [chembk.com]

- 8. CID 142152344 | C10H13- | CID 142152344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Anaerobic biodegradation of aromatic hydrocarbons: pathways and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anaerobic biodegradation of hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. Anaerobic biodegradation of saturated and aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 17. eurolab.net [eurolab.net]

- 18. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 19. oecd.org [oecd.org]

- 20. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 21. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 24. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. biotecnologiebt.it [biotecnologiebt.it]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 31. oecd.org [oecd.org]

- 32. researchgate.net [researchgate.net]

The Solubility Profile of 5-Ethyl-m-xylene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-m-xylene (also known as 1-ethyl-3,5-dimethylbenzene), a non-polar aromatic hydrocarbon. Due to the limited availability of specific quantitative solubility data for 5-Ethyl-m-xylene, this guide leverages data from the structurally similar compounds, ethylbenzene (B125841) and m-xylene (B151644), to provide reliable solubility estimates. The document outlines the theoretical principles governing its solubility, presents qualitative and estimated quantitative solubility data in a range of common organic solvents, and details a robust experimental protocol for the precise determination of its solubility. The information herein is intended to support researchers, scientists, and professionals in drug development in their formulation and process development activities.

Introduction

5-Ethyl-m-xylene (CAS No. 934-74-7) is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄. Its structure, characterized by a benzene (B151609) ring substituted with one ethyl and two methyl groups, renders it a non-polar compound. Understanding the solubility of 5-Ethyl-m-xylene in various organic solvents is crucial for its application in chemical synthesis, as a solvent in formulations, and in purification processes. This guide adheres to the fundamental principle of "like dissolves like," which dictates that non-polar solutes will exhibit higher solubility in non-polar solvents, and vice versa.

Solubility Principles

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH) and the entropy of solution (ΔS), as described by the Gibbs equation: ΔG = ΔH - TΔS. In the context of 5-Ethyl-m-xylene, its non-polar nature means that the intermolecular forces are predominantly weak van der Waals forces (specifically, London dispersion forces). For effective dissolution, the solvent molecules should ideally exhibit similar intermolecular forces to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.

Solubility principle for 5-Ethyl-m-xylene.

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of 5-Ethyl-m-xylene in Common Organic Solvents

| Solvent | Polarity | Expected Solubility |

| Toluene | Non-polar | Highly Soluble/Miscible |

| Hexane | Non-polar | Highly Soluble/Miscible |

| Diethyl Ether | Moderately Polar | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Moderately Soluble |

| Water | Polar Protic | Insoluble |

Table 2: Quantitative Solubility Data for Structurally Similar Compounds (Ethylbenzene and m-Xylene) at 25°C

Since 5-Ethyl-m-xylene is an alkyl-substituted benzene, the solubility data for ethylbenzene and m-xylene serve as excellent proxies. These compounds are often described as being "miscible" with many common organic solvents, which implies they are soluble in all proportions.

| Solvent | Ethylbenzene Solubility | m-Xylene Solubility |

| Methanol | Miscible | Miscible |

| Ethanol | Miscible[1][2] | Miscible[3] |

| Acetone | Miscible | Miscible[3] |

| Diethyl Ether | Miscible[2] | Miscible[3] |

| Toluene | Miscible | Miscible |

| Hexane | Soluble[1] | Miscible |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all concentrations.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of 5-Ethyl-m-xylene can be achieved using various analytical techniques. Gas chromatography (GC) is a highly sensitive and accurate method for this purpose. The following protocol outlines a standard procedure for determining the solubility of an aromatic hydrocarbon in an organic solvent.

Objective: To quantitatively determine the solubility of 5-Ethyl-m-xylene in a selected organic solvent at a specific temperature.

Materials:

-

5-Ethyl-m-xylene (high purity)

-

Selected organic solvent (analytical grade)

-

Internal standard (e.g., a non-interfering hydrocarbon)

-

Vials with septa

-

Thermostated shaker bath

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Syringes for sample injection

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of 5-Ethyl-m-xylene in the chosen solvent at known concentrations.

-

Add a constant, known amount of the internal standard to each calibration standard.

-

Analyze each standard by GC-FID to establish a calibration curve of the peak area ratio (5-Ethyl-m-xylene / internal standard) versus concentration.

-

-

Sample Preparation (Equilibration):

-

Add an excess amount of 5-Ethyl-m-xylene to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostated shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent, and add the same amount of internal standard as used in the calibration standards.

-

Inject the prepared sample into the GC-FID.

-

-

Quantification:

-

From the chromatogram, determine the peak area ratio of 5-Ethyl-m-xylene to the internal standard.

-

Using the calibration curve, determine the concentration of 5-Ethyl-m-xylene in the diluted sample.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Experimental workflow for solubility determination.

Conclusion

5-Ethyl-m-xylene demonstrates solubility characteristics typical of a non-polar aromatic hydrocarbon. It is highly soluble to miscible in non-polar organic solvents and shows good solubility in moderately polar organic solvents. For precise quantitative data, the detailed experimental protocol using gas chromatography provides a reliable methodology. The data and protocols presented in this guide are intended to be a valuable resource for scientists and researchers working with this compound in various applications.

References

Methodological & Application

Synthesis of 1-Ethyl-3,5-dimethylbenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Ethyl-3,5-dimethylbenzene, a substituted aromatic hydrocarbon. Two primary synthetic routes are presented: the Wolff-Kishner reduction of 3,5-dimethylacetophenone and the Friedel-Crafts ethylation of m-xylene (B151644). These protocols are intended for use by qualified personnel in a chemistry laboratory setting.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided below for reference.

| Property | Value | Reference |

| CAS Number | 934-74-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄ | [1][2][3] |

| Molecular Weight | 134.22 g/mol | [1][2][3] |

| Boiling Point | 183-184 °C | |

| Melting Point | -84 °C | |

| Density | 0.867 g/cm³ at 20 °C |

Synthesis Protocol 1: Wolff-Kishner Reduction of 3,5-Dimethylacetophenone

This protocol outlines the synthesis of this compound via the Wolff-Kishner reduction of 3,5-dimethylacetophenone. The Huang-Minlon modification is employed, which allows the reaction to be carried out at atmospheric pressure in a high-boiling solvent.[4][5] This method is advantageous for its high yield and applicability to base-stable compounds.

Experimental Protocol

Materials:

-

3,5-Dimethylacetophenone

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylacetophenone, diethylene glycol, and hydrazine hydrate.

-

Addition of Base: Slowly add potassium hydroxide pellets to the mixture while stirring.

-

Hydrazone Formation: Heat the reaction mixture to 120-140 °C for 1 hour to facilitate the formation of the hydrazone.

-

Removal of Water: Remove the reflux condenser and replace it with a distillation apparatus. Gradually increase the temperature to distill off water and excess hydrazine.

-

Reduction: Once the temperature of the reaction mixture reaches 190-200 °C, reattach the reflux condenser and maintain this temperature for 3-4 hours to allow for the decomposition of the hydrazone and formation of the product.[4]

-

Workup: Cool the reaction mixture to room temperature. Add deionized water and extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Distillation: Purify the crude product by fractional distillation to obtain pure this compound.

Expected Yield and Characterization

| Parameter | Value |

| Reported Yield | 82.0% |

| Appearance | Colorless liquid |

| Spectroscopic Data | Conforms to NIST reference spectra for this compound[1][3][6] |

Synthesis Protocol 2: Friedel-Crafts Ethylation of m-Xylene

This protocol describes the synthesis of this compound through the Friedel-Crafts alkylation of m-xylene using an ethylating agent in the presence of a Lewis acid catalyst. This method is a classic example of electrophilic aromatic substitution.[7][8]

Experimental Protocol

Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

Ethyl bromide (or other suitable ethylating agent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Ice

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware with a drying tube

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous diethyl ether under an inert atmosphere.

-

Addition of Reactants: Cool the flask in an ice bath. Add m-xylene to the flask. From the dropping funnel, add ethyl bromide dropwise to the stirred suspension over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Distillation: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Expected Yield and Characterization

| Parameter | Value |

| Expected Yield | Moderate to good (dependent on reaction conditions) |

| Appearance | Colorless liquid |

| Spectroscopic Data | Conforms to NIST reference spectra for this compound[1][3][6] |

Signaling Pathways and Experimental Workflows

To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.

Caption: Workflow diagrams for the synthesis of this compound.

Caption: Simplified reaction mechanisms for the two synthetic routes.

References